molecular formula C8H12O2 B054009 3-But-3-enyloxetane-3-carbaldehyde CAS No. 121318-26-1

3-But-3-enyloxetane-3-carbaldehyde

Cat. No.: B054009
CAS No.: 121318-26-1
M. Wt: 140.18 g/mol
InChI Key: GBJCTKRNBRQDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-But-3-enyloxetane-3-carbaldehyde is an oxetane-derived aldehyde characterized by a strained four-membered oxetane ring substituted with a butenyl group at the 3-position and a carbaldehyde functional group.

Properties

CAS No.

121318-26-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-but-3-enyloxetane-3-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-2-3-4-8(5-9)6-10-7-8/h2,5H,1,3-4,6-7H2

InChI Key

GBJCTKRNBRQDFQ-UHFFFAOYSA-N

SMILES

C=CCCC1(COC1)C=O

Canonical SMILES

C=CCCC1(COC1)C=O

Synonyms

3-Oxetanecarboxaldehyde, 3-(3-butenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their similarities to 3-But-3-enyloxetane-3-carbaldehyde:

Compound Name CAS Number Similarity Score Key Functional Groups Structural Differences
3-Methyl-oxetane-3-carbaldehyde 99419-31-5 0.82 Oxetane, aldehyde Methyl substituent instead of butenyl
Methyl 3-methyloxetane-3-carboxylate 1260670-18-5 0.92 Oxetane, methyl ester Ester replaces aldehyde group
(R)-Tetrahydrofuran-3-carboxylic acid 66838-42-4 0.71 Tetrahydrofuran, carboxylic acid Larger ring (5-membered) and acid group
3-Chlorobenzaldehyde 587-04-2 N/A Benzene ring, aldehyde Aromatic vs. oxetane ring

Key Observations :

  • Reactivity : The aldehyde group in this compound is more electrophilic than the ester in Methyl 3-methyloxetane-3-carboxylate, favoring nucleophilic additions (e.g., Grignard reactions) .
  • Ring Strain : Oxetane rings (4-membered) exhibit higher ring strain than tetrahydrofuran (5-membered), leading to distinct reactivity in ring-opening polymerizations or rearrangements .

Toxicity and Handling

  • Similar precautions are advised for this compound.
  • Oxetane Derivatives: Limited toxicity data exist, but methyl-substituted oxetanes (e.g., 3-Methyl-oxetane-3-carbaldehyde) are generally less hazardous than halogenated analogs .

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